molecular formula C19H23NO2S2 B2968159 N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide CAS No. 1448047-60-6

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide

Cat. No.: B2968159
CAS No.: 1448047-60-6
M. Wt: 361.52
InChI Key: CQZREUBHAKLIFQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is an organic compound belonging to the class of cyclopentanecarboxamides. This compound possesses a unique structure combining phenyl and thiophenyl groups, which contribute to its distinctive chemical and physical properties. The presence of both hydroxy and methylthio functional groups further adds to its versatility in various chemical reactions.

Scientific Research Applications

Chemistry: In chemistry, N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is used as a precursor in the synthesis of complex molecules and polymers.

Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: In medicinal chemistry, it is investigated for its possible therapeutic applications, such as a lead compound for drug development targeting specific enzymes or receptors.

Industry: Industrially, it finds use in the development of specialty chemicals and materials due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanecarboxylic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-hydroxy-2-(4-(methylthio)phenyl)ethylamine to yield the desired compound. The reaction is typically carried out in the presence of a base, such as triethylamine, under reflux conditions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Key parameters include temperature, solvent choice, and reaction time. Common industrial solvents for such reactions include dichloromethane and toluene.

Chemical Reactions Analysis

Types of Reactions: N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Oxidation can be performed using reagents like potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions typically employ reducing agents such as lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be conducted using halogenating agents or other electrophiles in the presence of suitable bases.

Major Products Formed: The major products of these reactions depend on the conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could lead to the removal of the carbonyl group, forming alcohols or amines.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of hydroxy and methylthio groups allows for hydrogen bonding and van der Waals interactions, influencing the compound's binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds:

  • N-(2-hydroxy-2-(4-methylphenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide: : Lacks the methylthio group.

  • N-(2-hydroxy-2-(4-methylthio)phenyl)ethyl)-cyclopentanecarboxamide: : Lacks the thiophenyl group.

N-(2-hydroxy-2-(4-(methylthio)phenyl)ethyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is indeed a fascinating molecule with a range of synthetic, scientific, and industrial applications

Properties

IUPAC Name

N-[2-hydroxy-2-(4-methylsulfanylphenyl)ethyl]-1-thiophen-2-ylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2S2/c1-23-15-8-6-14(7-9-15)16(21)13-20-18(22)19(10-2-3-11-19)17-5-4-12-24-17/h4-9,12,16,21H,2-3,10-11,13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZREUBHAKLIFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(CNC(=O)C2(CCCC2)C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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